molecular formula C10H10N2O3S B13034697 5-(2-Methoxythiazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(2-Methoxythiazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13034697
M. Wt: 238.27 g/mol
InChI Key: YLMWYOUCKQLYEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxythiazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole and pyrrole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a β-keto ester with thiourea in the presence of a base . The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, phase transfer agents, and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Mechanism of Action

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-(2-methoxy-1,3-thiazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O3S/c1-5-3-6(11-8(5)9(13)14)7-4-16-10(12-7)15-2/h3-4,11H,1-2H3,(H,13,14)

InChI Key

YLMWYOUCKQLYEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CSC(=N2)OC)C(=O)O

Origin of Product

United States

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